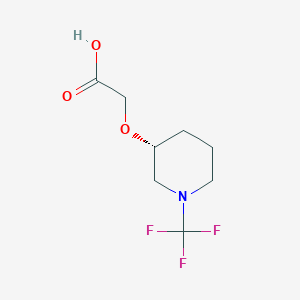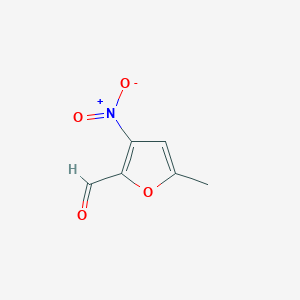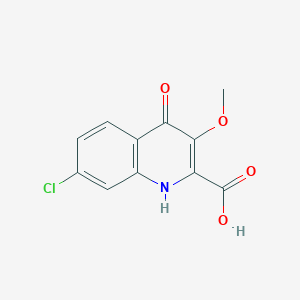
7-Chloro-4-hydroxy-3-methoxyquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid is a quinoline derivative known for its significant pharmaceutical and biological activities. This compound is part of the broader class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of isatin with a methoxy-substituted aniline in the presence of a base, followed by chlorination and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and ionic liquid-mediated reactions to enhance yield and reduce reaction time. These methods are preferred due to their efficiency and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Mécanisme D'action
The mechanism of action of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: Known for their antimicrobial and antifungal activities.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone with potent antibacterial properties
Uniqueness: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid stands out due to its unique combination of chloro, hydroxy, and methoxy substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial applications .
Propriétés
Formule moléculaire |
C11H8ClNO4 |
|---|---|
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
7-chloro-3-methoxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-10-8(11(15)16)13-7-4-5(12)2-3-6(7)9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
Clé InChI |
ZFHZYHRLZOTGHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
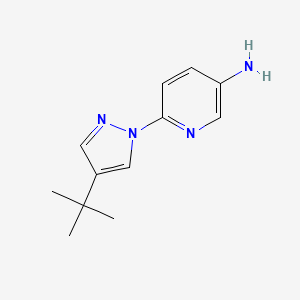
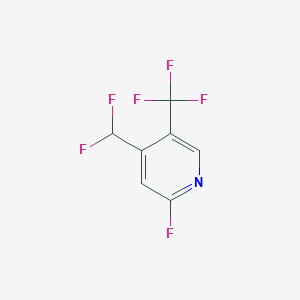

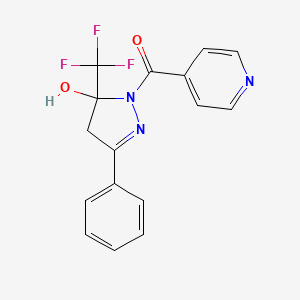

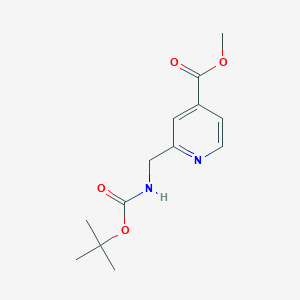

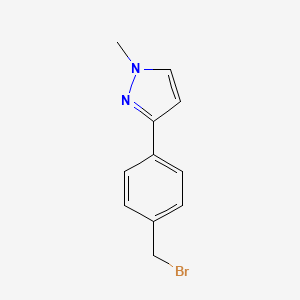
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
